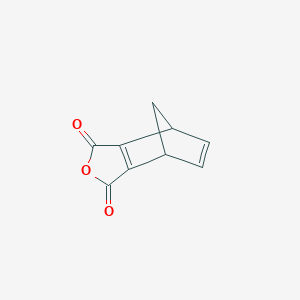![molecular formula C9H6ClNO2S B186699 Ácido 2-(2-clorobenzo[d]tiazol-6-il)acético CAS No. 152149-00-3](/img/structure/B186699.png)
Ácido 2-(2-clorobenzo[d]tiazol-6-il)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chlorinated benzothiazole ring attached to an acetic acid moiety
Aplicaciones Científicas De Investigación
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin .
Mode of Action
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid interacts with its targets by inhibiting the COX enzymes . This inhibition suppresses the production of prostaglandins, which are lipid compounds produced by COX enzymes .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes . This results in a decrease in inflammation and pain, as these substances are involved in these processes .
Pharmacokinetics
Like other nsaids, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of COX enzymes by 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid leads to a decrease in the production of prostaglandins . This results in anti-inflammatory and analgesic effects , as prostaglandins play a key role in inflammation and pain sensation .
Action Environment
The action, efficacy, and stability of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid can be influenced by various environmental factors. It is generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug .
Análisis Bioquímico
Cellular Effects
Given the known properties of similar benzothiazole derivatives, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid typically involves the chlorination of benzothiazole derivatives followed by acetic acid substitution. One common method includes:
Chlorination: Starting with benzothiazole, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Acetic Acid Substitution: The chlorinated benzothiazole is then reacted with acetic acid or its derivatives in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazole derivatives.
Comparación Con Compuestos Similares
- 2-(2-Bromobenzo[d]thiazol-6-yl)acetic acid
- 2-(2-Fluorobenzo[d]thiazol-6-yl)acetic acid
- 2-(2-Iodobenzo[d]thiazol-6-yl)acetic acid
Comparison:
- Uniqueness: The presence of a chlorine atom in 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid imparts distinct electronic properties compared to its brominated, fluorinated, or iodinated analogs. Chlorine’s moderate electronegativity and size influence the compound’s reactivity and interaction with biological targets differently.
- Reactivity: Chlorinated derivatives generally exhibit different reactivity patterns in substitution and oxidation reactions compared to their halogenated counterparts, making them unique in synthetic applications.
Propiedades
IUPAC Name |
2-(2-chloro-1,3-benzothiazol-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVBZKFZBCJEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B186622.png)
![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)








